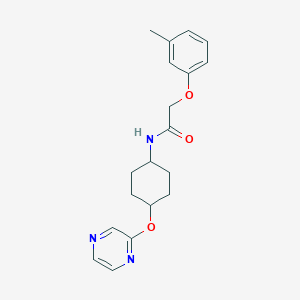

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide

Description

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative featuring a cyclohexyl backbone substituted with a pyrazine ring and an m-tolyloxy (meta-methylphenoxy) group. The stereochemistry of the cyclohexyl group (1r,4r) is critical for conformational stability and biological interactions.

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-3-2-4-17(11-14)24-13-18(23)22-15-5-7-16(8-6-15)25-19-12-20-9-10-21-19/h2-4,9-12,15-16H,5-8,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTAMZBLNTVDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions starting from cyclohexane derivatives. The process often involves the functionalization of cyclohexane with pyrazin-2-yloxy and m-tolyloxy groups via nucleophilic substitution and coupling reactions, usually under inert atmospheric conditions to prevent oxidation.

Industrial Production Methods: : While detailed industrial production methodologies are proprietary, they generally scale up laboratory procedures with optimized reaction conditions for efficiency and yield. This includes the use of continuous flow reactors and catalysts to expedite the reactions.

Chemical Reactions Analysis

Types of Reactions: : N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions: : Common reagents involved in its reactions include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminium hydride for reduction. Substitution reactions may involve nucleophiles and electrophiles under basic or acidic conditions.

Major Products Formed: : Depending on the specific reactions, major products could include derivatives where the pyrazine or tolyloxy groups are modified or substituted, opening pathways for further functionalization in complex organic synthesis.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide has numerous applications:

Chemistry: : As an intermediate in organic synthesis, particularly in creating more complex molecules.

Biology: : Used in studies involving enzyme inhibition or receptor binding due to its unique structural motifs.

Industry: : Possible use in the development of new materials with specialized functions due to its unique structural properties.

Mechanism of Action

The mechanism of action for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide depends largely on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing pathways by either inhibition or activation. The presence of the pyrazine ring suggests it could engage in π-π stacking or hydrogen bonding, crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives and their key properties:

*Note: Molecular weight estimated based on analogous structures in and .

Key Structural and Functional Differences:

Substituent Effects: Lipophilicity: The m-tolyloxy group in the target compound provides moderate lipophilicity compared to halogenated (e.g., ISRIB-A14) or polar cyanophenoxy (ISRIB-A13) analogs. This balance may optimize membrane permeability and target engagement . Stereochemistry: The (1r,4r) configuration in the cyclohexyl backbone is shared with ISRIB analogs, suggesting a conserved role in maintaining rigidity for receptor binding .

Synthetic Yields: ISRIB-A14 achieves an 86% yield due to efficient coupling of dichlorophenoxy groups, whereas ISRIB-A13’s lower yield (36%) reflects challenges in introducing dual cyanophenoxy moieties .

Pharmacological Implications :

- Pyrazine-containing compounds (e.g., target compound, ) often exhibit enhanced binding to nucleotide-binding domains (e.g., kinases or GTPases) due to the heteroaromatic ring’s ability to form π-π interactions .

- Halogenated analogs (e.g., ISRIB-A14) may show increased metabolic stability but risk higher toxicity due to bioaccumulation .

Structure-Activity Relationship (SAR) Insights:

- Meta vs.

- Heterocyclic Additions : Compounds with fused heterocycles () exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration compared to simpler acetamides .

Research Findings and Data Gaps

- Physicochemical Properties : Key parameters like LogP, solubility, and stability remain uncharacterized in the evidence, necessitating further experimental validation.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the preparation of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyloxy)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions to introduce the pyrazinyl ether group (e.g., using pyrazin-2-ol and a cyclohexyl derivative) .

- Reduction steps (e.g., iron powder under acidic conditions for nitro-to-amine conversion) .

- Condensation with m-tolyloxyacetic acid using coupling agents like EDCI or DCC .

Optimization focuses on controlling reaction pH, temperature, and solvent polarity to enhance yield. For example, using polar aprotic solvents (DMF or DMSO) improves solubility of intermediates. Purification via column chromatography or recrystallization is critical to isolate the trans-cyclohexyl diastereomer .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (LC-MS/HRMS): Confirms molecular weight (e.g., [M+H]⁺) and detects impurities .

- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing effects, as demonstrated for structurally related acetamides .

- HPLC-PDA: Assesses purity (>95% recommended for biological assays) .

Advanced: How does the trans-cyclohexyl conformation influence biological activity, and how can this be experimentally validated?

Answer:

The trans-cyclohexyl group enhances rigidity, potentially improving target binding affinity. To validate:

- Comparative studies: Synthesize cis/trans isomers and test activity in enzyme inhibition assays (e.g., kinase or protease targets) .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to predict conformational stability .

- SAR Analysis: Modify cyclohexyl substituents (e.g., pyrazin-2-yloxy vs. pyridinyl) and correlate with activity data .

Advanced: How can researchers resolve contradictions in reported synthetic yields across different methods?

Answer:

Contradictions often arise from:

- Reagent quality: Impure starting materials (e.g., 4-(pyrazin-2-yloxy)cyclohexanamine) reduce yields. Use HPLC-grade reagents .

- Reaction scalability: Bench-scale vs. industrial conditions (e.g., iron powder reduction may underperform in small batches) .

- Diastereomer separation: Poor resolution of trans/cis isomers inflates apparent yields. Optimize chiral chromatography or crystallization .

Recommendation: Replicate methods with controlled variables (solvent, catalyst loading) and report yields with purity data .

Advanced: What in silico strategies predict the compound’s biological targets and off-target effects?

Answer:

- PASS Program: Predicts antimicrobial, anticancer, or enzyme-modulating activity based on structural motifs (e.g., pyrazine and acetamide groups) .

- Molecular Docking: Screen against target libraries (e.g., KinaseChem) to identify binding sites .

- ADMET Prediction: Tools like SwissADME assess permeability, metabolic stability, and toxicity risks .

Basic: What are the optimal storage conditions to maintain chemical stability?

Answer:

- Temperature: Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the acetamide bond .

- Solvent: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers to minimize degradation .

- Handling: Use inert atmosphere (N₂/Ar) during weighing to prevent oxidation of the pyrazine ring .

Advanced: How can researchers identify and characterize synthetic byproducts from substitution reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.